(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC15883990
Molecular Formula: C12H16BrNOS
Molecular Weight: 302.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNOS |
|---|---|
| Molecular Weight | 302.23 g/mol |
| IUPAC Name | (R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-5-7-11(13)8-6-10/h5-8H,1-4H3/t16-/m1/s1 |
| Standard InChI Key | UGAMXWQQSPEBGU-MRXNPFEDSA-N |
| Isomeric SMILES | CC(=N[S@](=O)C(C)(C)C)C1=CC=C(C=C1)Br |
| Canonical SMILES | CC(=NS(=O)C(C)(C)C)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The molecular formula of (R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is C₁₂H₁₆BrNOS, with a molecular weight of 302.23 g/mol . The compound features a sulfinamide functional group (-S(O)NH-) bonded to a 4-bromophenyl-substituted ethylidene moiety. The R configuration at the sulfur atom confers chirality, which is critical for its role in enantioselective reactions. The bromine atom at the para position of the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks in synthetic applications.
The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog priority rules, with the sulfur atom serving as the stereogenic center. X-ray crystallography and computational modeling confirm the R configuration, which is preserved under standard synthetic conditions . The compound’s canonical SMILES notation, CC(=NS@C(C)(C)C)C1=CC=C(C=C1)Br, further underscores its structural uniqueness .
Physical and Chemical Properties
Key physical properties include a calculated XLogP3 value of 2.9, indicating moderate lipophilicity, and a topological polar surface area of 48.6 Ų, which influences its solubility and membrane permeability . The compound’s rotatable bond count of 3 and hydrogen bond acceptor count of 3 further define its conformational flexibility and interaction potential .
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 302.23 g/mol | PubChem Computed |
| XLogP3 | 2.9 | PubChem XLogP3 |
| Hydrogen Bond Acceptors | 3 | PubChem Cactvs |
| Rotatable Bonds | 3 | PubChem Cactvs |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a condensation reaction between 4-bromoacetophenone and (R)-2-methylpropane-2-sulfinamide under reflux conditions. Key steps include:
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Activation: The ketone group of 4-bromoacetophenone reacts with the sulfinamide’s nitrogen, forming an imine intermediate.
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Dehydration: Removal of water under acidic or thermal conditions yields the ethylidene linkage.
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Purification: Chromatographic techniques isolate the enantiomerically pure product.
Optimal yields (70–85%) are achieved using toluene as the solvent at 110°C for 12–24 hours. The reaction’s stereochemical outcome is governed by the Evans-Sjögren model, which predicts preferential formation of the R configuration due to steric hindrance from the tert-butyl group.
Optimization Strategies
Recent efforts focus on catalytic asymmetric synthesis to reduce reliance on stoichiometric chiral auxiliaries. For example, copper(II)-bisoxazoline complexes have been employed to achieve enantiomeric excesses (ee) >90%. Additionally, flow chemistry methods reduce reaction times to <6 hours while maintaining yields ≥80%.
Reactivity and Mechanistic Insights
Electrophilic Reactivity
The 4-bromophenyl group exerts a strong electron-withdrawing effect, polarizing the ethylidene moiety and enhancing its electrophilicity. This property enables nucleophilic additions by amines, Grignard reagents, and organozinc compounds. For instance, reaction with benzylmagnesium bromide proceeds via a six-membered transition state, yielding chiral amines with 98% ee.
Enantioselective Applications
The compound’s chiral sulfinamide group acts as a temporary stereodirecting group in asymmetric synthesis. In the preparation of β-amino alcohols, it facilitates diastereoselective reductions using NaBH₄, achieving dr ratios of 9:1. Mechanistic studies using DFT calculations reveal that the tert-butyl group stabilizes transition states through non-covalent interactions, lowering activation energies by 5–8 kcal/mol.
Applications in Pharmaceutical Research
Medicinal Chemistry
(R)-N-[1-(4-Bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a precursor to HIV protease inhibitors and kinase inhibitors. For example, its derivative Atazanavir (an antiretroviral drug) relies on the sulfinamide’s chirality for binding affinity.
Asymmetric Synthesis
The compound’s utility extends to the synthesis of non-natural amino acids and chiral ligands. In one application, it enabled the production of L-DOPA analogues with 95% ee, critical for Parkinson’s disease therapeutics.
Comparative Analysis with Structural Analogues
Halogen Substitution Effects
Replacing bromine with chlorine reduces electrophilicity, lowering reaction rates by 40% in Grignard additions. Conversely, iodine substitution increases steric bulk, compromising enantioselectivity (ee drops to 75%).
| Substituent | Reaction Rate (Relative) | Enantiomeric Excess (ee) |
|---|---|---|
| Br | 1.0 | 98% |
| Cl | 0.6 | 95% |
| I | 0.8 | 75% |
Stereochemical Variations
The S-enantiomer exhibits 30% lower activity in tubulin inhibition assays, underscoring the importance of the R configuration .
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